molecular formula C14H17ClO4 B3023935 7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid CAS No. 951889-82-0

7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B3023935
CAS No.: 951889-82-0
M. Wt: 284.73 g/mol
InChI Key: MGHHMPQMWDABAM-UHFFFAOYSA-N
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Description

7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C14H17ClO4 and its molecular weight is 284.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Role in Metabolic Syndrome and Food Preservation

Compounds like Chlorogenic acid, related to the chemical structure of interest, have been studied for their therapeutic potential in treating metabolic syndrome and their utility as food preservatives. Chlorogenic acid exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it a potential nutraceutical for the prevention and treatment of metabolic syndrome. Additionally, its antimicrobial properties against a wide range of organisms and antioxidant activity, particularly against lipid oxidation, suggest its use as a natural food preservative, contributing to the preservation of food products (Jesús Santana-Gálvez et al., 2017).

Biotechnological Production and Environmental Impact

The biotechnological production of lactic acid from biomass presents an environmentally friendly route for producing hydroxycarboxylic acids like 7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid. Lactic acid serves as a precursor for a variety of industrial chemicals, highlighting a sustainable approach to utilizing biomass for chemical production. This process underlines the potential for green chemistry applications, where biotechnological routes could provide an alternative to traditional chemical synthesis methods, contributing to the development of sustainable industrial practices (Chao Gao et al., 2011).

Safety and Hazards

The safety and hazards of a compound are important for handling and storage. For “(5-Chloro-2-methoxyphenyl)acetic Acid”, the safety information includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO4/c1-19-13-8-7-10(15)9-11(13)12(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHHMPQMWDABAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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